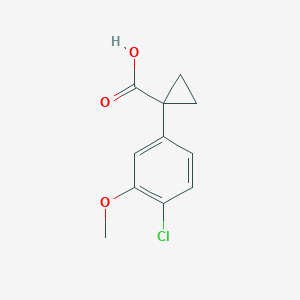

N1-(3-chloro-4-methylphenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-chloro-4-methylphenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide, also known as CDX-085, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches and Chemical Reactions

A Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach that utilizes 3-(2-nitroaryl)oxirane-2-carboxamides for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides through Meinwald rearrangement and a new rearrangement sequence. This method offers a high-yield, operationally simple pathway to both anthranilic acid derivatives and oxalamides, showcasing a practical application in the synthesis of complex organic molecules (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions De et al. (2017) developed a copper-catalyzed Goldberg amidation process that effectively couples (hetero)aryl chlorides with aromatic and aliphatic primary amides. This study not only expands the scope of functionalized (hetero)aryl chlorides in amidation reactions but also highlights the potential of N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system in facilitating these transformations, thus underscoring the versatility of oxalamide derivatives in catalysis (De et al., 2017).

Synthesis of Heterocyclic Compounds

Synthesis of Novel Pyrazole, Pyridine, and Pyrimidine Derivatives Fadda et al. (2012) utilized enaminonitriles, specifically a derivative related to the pyrazole scaffold, as key intermediates for synthesizing a variety of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. This research highlights the role of enaminonitriles in heterocyclic synthesis, demonstrating the broad applicability of these compounds in creating pharmacologically relevant structures (Fadda et al., 2012).

Propiedades

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-9-4-5-13(7-14(9)17)19-16(21)15(20)18-8-12-6-10(2)22-11(12)3/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPJUWXWSOXNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=C(OC(=C2)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2719295.png)

![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2719296.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![(E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2719299.png)

![N-(3-methylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2719302.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2719303.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2719309.png)

![2-(4-ethoxyphenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2719310.png)